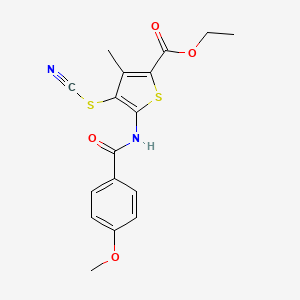

Ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Descripción

Ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a 4-methoxybenzamido substituent at position 5, a methyl group at position 3, and a thiocyanate group at position 4 of the thiophene ring. The ethyl carboxylate moiety at position 2 enhances its solubility in organic solvents.

Propiedades

IUPAC Name |

ethyl 5-[(4-methoxybenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-4-23-17(21)14-10(2)13(24-9-18)16(25-14)19-15(20)11-5-7-12(22-3)8-6-11/h5-8H,4H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDVXROGAORZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene core can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiazole derivatives, under specific conditions.

Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced via an amidation reaction, where the appropriate amine reacts with a carboxylic acid derivative in the presence of coupling reagents.

Addition of the Thiocyanate Group: The thiocyanate group can be introduced through a nucleophilic substitution reaction, where a suitable thiocyanate source reacts with the thiophene core.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN) are often used for introducing thiocyanate groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Aplicaciones Científicas De Investigación

Ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Material Science: Its properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mecanismo De Acción

The mechanism of action of ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzamido group may facilitate binding to active sites, while the thiocyanate group can participate in covalent interactions or redox reactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Comparisons

The compound shares structural similarities with several thiophene derivatives:

Key Structural Differences :

- Substituent Electronic Effects : The target compound’s 4-methoxybenzamido group is electron-donating, enhancing resonance stabilization, whereas the chloro-thiophene analog () has an electron-withdrawing Cl atom, altering reactivity .

- Heterocyclic vs.

Physical and Chemical Properties

- Solubility : While solubility data for the target compound are unavailable, CBR-5884 is highly soluble in DMSO and DMF (up to 50 mg/mL), likely due to its furan-derived polarity .

- Purity : CBR-5884 is reported as 98% pure by TLC, whereas the target compound’s purity method is unspecified .

- Stability : CBR-5884 remains stable for two years at -20°C, suggesting similar storage conditions may apply to the target compound .

Actividad Biológica

- Molecular Formula: C13H14N2O3S2

- Molecular Weight: 306.39 g/mol

- IUPAC Name: Ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

This compound exhibits various biological activities attributed to its structural components. The thiophene ring is known for its ability to interact with biological targets, potentially influencing enzyme activity and receptor binding.

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential: Research indicates that thiophene derivatives can induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways.

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cytotoxicity: Studies have shown variable cytotoxic effects against different cancer cell lines, indicating a potential role in cancer therapy.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Study 2: Anticancer Activity

In another research study focusing on the anticancer properties of thiophene derivatives, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| A549 (Lung) | 30 |

Study 3: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that the compound could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.